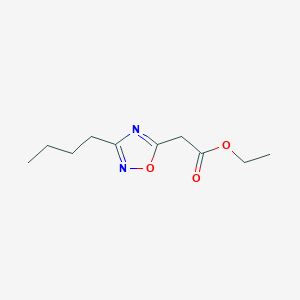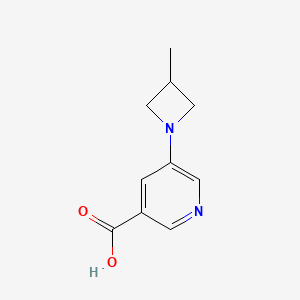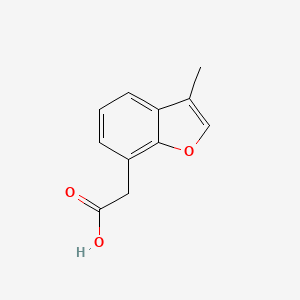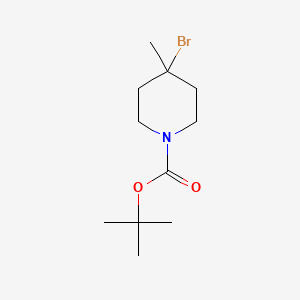
methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a synthetic compound with a variety of applications in scientific research and laboratory experiments. Its chemical name is 3-methyl-1H-pyrazol-5-yl 3-oxopropanoate, and it is commonly referred to as MMPOP. This compound is a structural analog of pyrazolone and is used in the synthesis of various compounds. It is also used as a starting material for the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors. MMPOP is a useful tool for researchers to study the effects of different compounds on various biological systems.
Mechanism of Action
The mechanism of action of MMPOP is not well understood. However, it is believed to act as a non-selective inhibitor of various enzymes and receptors. It is thought to interact with the active sites of these enzymes and receptors, thereby blocking their activity. In addition, it is believed to interact with the cell membrane, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPOP are not well understood. However, it is believed to have an inhibitory effect on various enzymes and receptors, leading to the inhibition of various cellular processes. In addition, it has been shown to have an anti-inflammatory effect in some animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using MMPOP in laboratory experiments is its high purity and yield. It is also relatively easy to synthesize and is not toxic. However, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. In addition, its effects on various enzymes and receptors may vary depending on the concentration used.
Future Directions
Future research should focus on further elucidating the mechanism of action of MMPOP. In addition, further studies should be conducted to investigate its effects on various enzymes and receptors. Furthermore, research should be conducted to investigate the potential applications of MMPOP in the development of new drugs. Finally, further studies should be conducted to investigate its effects on various physiological systems.
Synthesis Methods
MMPOP can be synthesized using a variety of methods. The most common method is a reaction between methyl 3-oxopropanoate and 1-methyl-1H-pyrazol-5-yl chloride. This reaction proceeds in the presence of a base, such as sodium hydroxide, and in the presence of a suitable solvent, such as dichloromethane. The reaction yields the desired product in high yield and purity. Other methods of synthesis include the reaction of 3-methyl-1H-pyrazol-5-yl propanoate with methyl 3-oxopropanoate in the presence of a base.
Scientific Research Applications
MMPOP has a wide range of applications in scientific research. It is frequently used as a starting material for the synthesis of various compounds. For example, it has been used to synthesize inhibitors of various enzymes, such as cyclooxygenase, phosphodiesterase, and protease. It has also been used to synthesize inhibitors of various receptors, such as the serotonin receptor. In addition, it has been used in the synthesis of various biologically active compounds, such as antifungal agents and anti-inflammatory agents.
properties
IUPAC Name |
methyl 3-(2-methylpyrazol-3-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-6(3-4-9-10)7(11)5-8(12)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJGJUAPYENGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)





